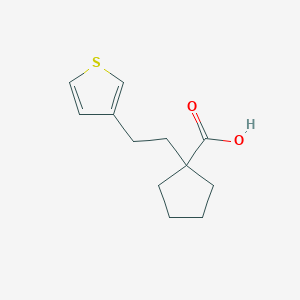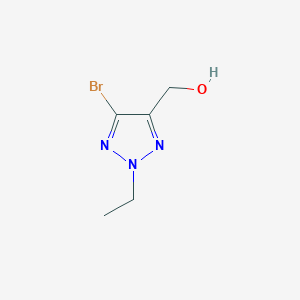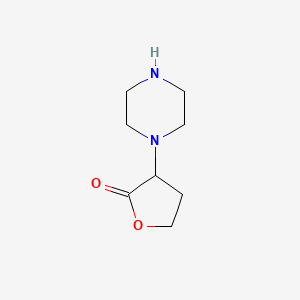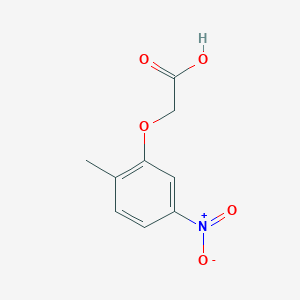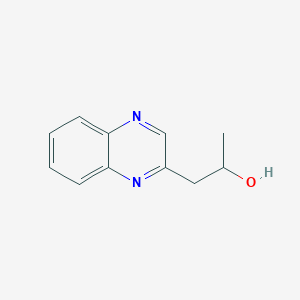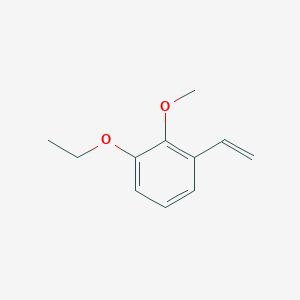
1-Ethoxy-2-methoxy-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2-methoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with ethoxy, methoxy, and vinyl groups
Méthodes De Préparation
The synthesis of 1-Ethoxy-2-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.
Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
1-Ethoxy-2-methoxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields 1-ethoxy-2-methoxy-3-bromobenzene .
Applications De Recherche Scientifique
1-Ethoxy-2-methoxy-3-vinylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: Research in biology may utilize this compound to study its effects on biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The ethoxy and methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
1-Ethoxy-2-methoxy-3-vinylbenzene can be compared with other similar compounds such as:
1-Methoxy-2-vinylbenzene: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in electrophilic substitution reactions.
1-Ethoxy-2-methoxybenzene: Lacks the vinyl group, which limits its ability to participate in addition reactions.
1-Ethoxy-3-vinylbenzene: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.
The presence of both ethoxy and methoxy groups in this compound makes it unique in terms of its electron-donating capabilities and reactivity towards electrophiles .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-ethenyl-3-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-4-9-7-6-8-10(13-5-2)11(9)12-3/h4,6-8H,1,5H2,2-3H3 |
Clé InChI |
IWHXHUIREGNCMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



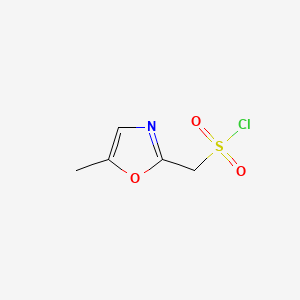

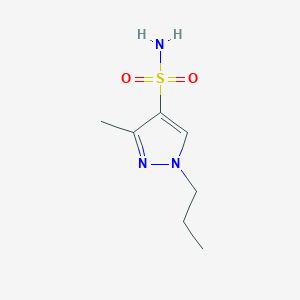
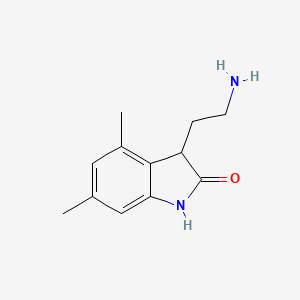
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
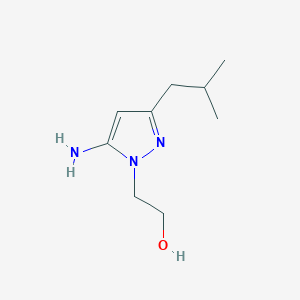
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
